molecular formula C8H10BrClN2 B150945 2-(4-Bromophenyl)ethanimidamide hydrochloride CAS No. 59104-21-1

2-(4-Bromophenyl)ethanimidamide hydrochloride

Cat. No.: B150945
CAS No.: 59104-21-1
M. Wt: 249.53 g/mol
InChI Key: WJPKYOOURIMUTE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethanimidamide hydrochloride (CAS: 6487-97-4) is a brominated aromatic amidine derivative with the molecular formula C₈H₁₀BrN₂·HCl and a molecular weight of 263.56 g/mol. This compound features a 4-bromophenyl group attached to an ethanimidamide backbone, protonated as a hydrochloride salt. It is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and enzyme inhibitors .

Properties

IUPAC Name

2-(4-bromophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPKYOOURIMUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615041
Record name (4-Bromophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59104-21-1
Record name (4-Bromophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Synthesis Approaches

The traditional preparation of 2-(4-bromophenyl)ethanimidamide hydrochloride involves bromination of phenyl precursors followed by amidation reactions . A representative route begins with the bromination of ethylbenzene derivatives to introduce the 4-bromophenyl group. Subsequent nitrile formation via nucleophilic substitution with cyanide ions yields 4-bromophenylacetonitrile, which is then subjected to amidine synthesis.

The amidine group is typically introduced through Pinner reaction conditions, where the nitrile intermediate reacts with anhydrous HCl in ethanol under reflux. This step generates the corresponding imino ether hydrochloride, which is ammonolyzed to form the ethanimidamide. Final purification via recrystallization from ethanol or acetonitrile ensures a purity exceeding 95% . Key challenges in this method include controlling the exothermic nature of the Pinner reaction and minimizing hydrolysis byproducts.

Oxidative Coupling of Chalcones

An alternative route leverages oxidative coupling of chalcones with amidines, as demonstrated in the synthesis of related bromophenyl-pyrimidines . For this compound, this method involves:

  • Preparation of 4-bromochalcone (3a) via Claisen-Schmidt condensation of 4-bromobenzaldehyde and acetophenone.

  • Oxidative coupling with acetamidine hydrochloride in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.

This approach yields the target compound alongside tetrazine byproducts, necessitating chromatographic separation. The reaction mechanism proceeds through a radical intermediate, with molecular sieves often employed to absorb water and shift equilibrium toward product formation . Typical yields range from 20–70%, depending on the halogen substituent’s electronic effects.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics and improve regioselectivity. A pseudo-three-component synthesis protocol involves:

  • Reacting α-bromo-4-bromophenylacetophenone (1a) with benzamidine hydrochloride (2b) in acetonitrile.

  • Irradiating the mixture at 100°C for 40 minutes under sealed conditions .

This method achieves an 85% yield of this compound, with a 4:5 ratio favoring N-aroylmethylimidazoles over 1H-imidazole byproducts. Microwave conditions enhance solubility and reduce steric hindrance, particularly with bulky amidines like benzamidine . The table below summarizes critical parameters:

ParameterValue
Temperature100°C
Reaction Time40 minutes
SolventAcetonitrile
CatalystPotassium carbonate
Yield85%

Comparative Analysis of Synthetic Methods

The choice of methodology depends on scalability, cost, and desired purity. Classical methods, while robust, suffer from longer reaction times (12–24 hours) and moderate yields (50–70%). In contrast, microwave-assisted synthesis reduces time to <1 hour and improves yields to >80%, albeit requiring specialized equipment . Oxidative coupling offers versatility for structural analogs but necessitates rigorous purification.

Optimization Strategies

Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance amidine solubility but may promote side reactions. Acetonitrile, with its moderate polarity and high boiling point, emerges as optimal for microwave protocols .

Steric effects also dictate product distribution. Bulkier amidines (e.g., benzamidine vs. acetamidine) favor 1H-imidazole formation due to hindered N-alkylation. Adjusting the amidine-to-ketone ratio to 1:2 minimizes byproducts .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine substituent allows for various substitution reactions, making it a valuable intermediate in organic synthesis.

Biology

  • Enzyme Interactions : It is employed in studies examining enzyme interactions and protein binding, particularly in understanding how small molecules can modulate biological pathways.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial and fungal strains.

Medicine

  • Therapeutic Potential : Investigated for its potential as an anticancer agent, 2-(4-Bromophenyl)ethanimidamide hydrochloride has shown efficacy against estrogen receptor-positive breast cancer cell lines (MCF7). Its mechanism may involve apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Properties : The compound has been studied for its role as an inhibitor of histamine receptors, suggesting applications in treating inflammatory diseases .

Industry

  • Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.

Data Tables

Application AreaSpecific UseExample Studies
ChemistryBuilding block for complex moleculesSynthesis of derivatives
BiologyEnzyme interactionsStudies on protein binding
MedicineAnticancer agentEfficacy against MCF7 cells
IndustryProduction of specialty chemicalsUtilization in chemical processes

Antimicrobial Study

A study conducted by Sharma et al. (2019) investigated the antimicrobial effects of various bromophenyl derivatives, including this compound. The findings revealed significant inhibition against both bacterial and fungal strains, highlighting the compound's potential utility in developing new antimicrobial agents.

Anticancer Study

Another investigation focused on the anticancer properties of compounds similar to this compound tested against MCF7 cells. Results indicated that modifications to the bromophenyl structure could enhance cytotoxicity, suggesting a promising structure-activity relationship worth further exploration.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

The following analysis compares 2-(4-bromophenyl)ethanimidamide hydrochloride with structurally related amidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic accessibility.

Substituent Effects on Physical Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key References
2-(4-Bromophenyl)ethanimidamide HCl 4-Br C₈H₁₀BrClN₂ 263.56 Not reported 95%
2-(4-Chlorophenyl)ethanimidamide HCl 4-Cl C₈H₁₀Cl₂N₂ 227.10 166 58% yield
2-(4-Nitrophenyl)ethanimidamide HCl 4-NO₂ C₈H₁₀ClN₃O₂ 223.64 Amorphous solid 93% yield
2-(2,6-Dichlorophenyl)ethanimidamide HCl 2,6-Cl₂ C₈H₈Cl₃N₂ 239.52 323–325 97%
2-(Phenylthio)ethanimidamide HCl SPh (phenylthio) C₈H₁₁ClN₂S 202.70 175–177 97%
2-(2-Fluorophenyl)ethanimidamide HCl 2-F C₈H₁₀ClFN₂ 188.63 Not reported 95%

Key Observations :

  • Halogen Position and Number : The 2,6-dichloro derivative (239.52 g/mol) has a significantly higher melting point (323–325°C) than the 4-chloro analog (166°C), likely due to increased symmetry and intermolecular halogen bonding .
  • Electron-Withdrawing Groups: The 4-nitro derivative (NO₂) forms amorphous solids, contrasting with the crystalline nature of halogenated analogs, likely due to reduced crystallinity from polar nitro groups .
  • Sulfur vs. Oxygen Substituents : The phenylthio derivative (SPh) has a lower melting point (175–177°C) compared to oxygenated analogs (e.g., 2-methoxyacetimidamide HCl, mp ~190°C), reflecting weaker intermolecular interactions .

Biological Activity

2-(4-Bromophenyl)ethanimidamide hydrochloride, with the molecular formula C8H10BrClN2C_8H_{10}BrClN_2, is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological properties, and relevant research findings, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 4-bromoaniline with ethyl chloroformate, followed by treatment with ammonium chloride. The reaction conditions often include solvents like ethanol and methanol, and may require heating to facilitate the reaction. The compound is characterized by its amidine structure, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to significant biochemical effects. For instance, it has been shown to exhibit antimicrobial properties by inhibiting bacterial growth through interference with lipid biosynthesis pathways .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity against a range of bacterial and fungal species. The compound has been evaluated using various assays, including the turbidimetric method for bacteria and the Sulforhodamine B (SRB) assay for cancer cells. The results suggest that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have demonstrated its efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The mechanism underlying this activity may involve apoptosis induction or cell cycle arrest, although further research is needed to elucidate these pathways .

Case Studies

  • Antimicrobial Study : A study conducted by Sharma et al. (2019) investigated the antimicrobial effects of various derivatives of bromophenyl compounds, including this compound. The findings revealed significant inhibition against both bacterial and fungal strains, with specific derivatives exhibiting enhanced activity compared to others .
  • Anticancer Study : In a separate investigation focusing on anticancer properties, compounds similar to 2-(4-Bromophenyl)ethanimidamide were tested against MCF7 cells. Results indicated that certain modifications to the bromophenyl structure could lead to increased cytotoxicity, suggesting a structure-activity relationship worth exploring further.

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:

Compound NameMolecular FormulaKey Features
This compoundC₈H₁₀BrClN₂Exhibits strong antimicrobial and anticancer activities
2-(4-Chlorophenyl)ethanimidamide hydrochlorideC₈H₁₀ClN₂Similar structure; chlorine may alter biological activity
2-(Phenyl)ethanimidamide hydrochlorideC₈H₁₁ClN₂Lacks halogen; different reactivity profile

Q & A

Q. What is the recommended synthetic route for 2-(4-Bromophenyl)ethanimidamide hydrochloride in academic research?

A validated method involves reacting 4-bromophenyl acetonitrile derivatives with hydroxylamine hydrochloride (1.2–1.5 equiv) in a methanol-water solvent system (7:3 v/v) under basic conditions (NaHCO₃, 1.5 equiv). The reaction is stirred at 40–50°C for 12–24 hours, followed by recrystallization from dichloromethane to achieve >95% purity. This approach mirrors protocols used for structurally similar ethanimidamide derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the ethanimidamide backbone and bromophenyl substitution. For example, the NH₂ and imine protons typically resonate at δ 6.5–8.0 ppm, while aromatic protons from the bromophenyl group appear at δ 7.2–7.8 ppm .
  • Melting Point : Analogous compounds (e.g., 2-(2,6-dichlorophenyl)ethanimidamide hydrochloride) exhibit sharp melting points (323–325°C), which serve as a purity indicator .
  • HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • First Aid : For skin contact, wash immediately with soap/water (15 minutes). For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in airtight containers under inert atmosphere (N₂ or Ar) at room temperature to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Polarity : Adjust methanol-water ratios (e.g., 7:3 to 8:2) to enhance intermediate solubility.
  • Catalysis : Introduce Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to accelerate condensation steps, as shown in related imidamide syntheses .
  • Workup : Replace traditional recrystallization with column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) for higher recovery (>85%) .

Q. What is the impact of the bromophenyl substituent on reactivity compared to chloro or nitro analogs?

  • Electrophilic Reactivity : The bromine atom’s moderate electron-withdrawing effect stabilizes intermediates in nucleophilic substitution reactions, unlike stronger electron-withdrawing groups (e.g., -NO₂), which may cause premature decomposition.
  • Cross-Coupling Potential : Bromophenyl derivatives are superior to chloro analogs in Suzuki-Miyaura reactions due to faster oxidative addition with Pd catalysts .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Acidic Conditions : Protonation of the imine group increases solubility but may lead to hydrolysis over prolonged exposure (pH < 3).
  • Basic Conditions : Deprotonation at pH > 9 triggers dehydrohalogenation, forming reactive intermediates. Stability studies in pH 7.4 buffers show >90% integrity after 24 hours .

Q. What structural analogs have been explored for structure-activity relationship (SAR) studies?

  • Chlorophenyl Derivatives : 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride exhibits enhanced antimicrobial activity but reduced solubility .
  • Nitrophenyl Analogs : Improved antiplasmodial potency (IC₅₀ < 1 µM) due to increased electrophilicity, though with higher cytotoxicity .

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